N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
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Description
N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H16N8 and its molecular weight is 296.338. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazoles and their derivatives are known to interact with a variety of enzymes and receptors in biological systems . They are often used in medicinal chemistry due to their ability to bind in the biological system with a variety of enzymes and receptors .
Mode of Action
The mode of action of triazoles generally involves binding to target enzymes or receptors, which can lead to changes in cellular processes . The specific interactions depend on the structure of the triazole derivative and the target molecule.
Biochemical Pathways
Triazoles can affect multiple biochemical pathways due to their broad range of targets. They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles can vary widely depending on their specific structures. Some triazoles are well absorbed and distributed in the body, while others may be metabolized quickly or excreted .
Result of Action
The result of the action of triazoles can vary depending on the specific compound and its targets. Some triazoles have been found to have therapeutic effects in treating various diseases, while others may have detrimental effects .
Action Environment
The action, efficacy, and stability of triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s ability to reach its targets and exert its effects .
Properties
IUPAC Name |
N,6-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-5-14(16-8-15-10)20(2)11-6-21(7-11)13-4-3-12-18-17-9-22(12)19-13/h3-5,8-9,11H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDGUXLCZGZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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